![molecular formula C15H22N2O4S B8777711 Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate](/img/structure/B8777711.png)
Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a dimethylsulfamoyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and dimethylsulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- N-benzyloxycarbonyl-4-hydroxypiperidine
- 1-CBZ-4-hydroxypiperidine
Comparison: Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H22N2O4S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
benzyl 4-(dimethylsulfamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O4S/c1-16(2)22(19,20)14-8-10-17(11-9-14)15(18)21-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Clave InChI |
LESFFOSFFAYYFE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
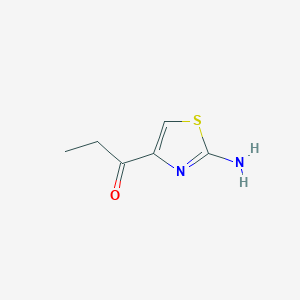
![4-(2-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}ETHYL)PYRIDINE](/img/structure/B8777642.png)
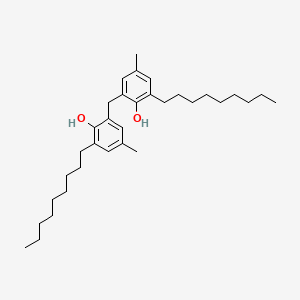

![8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B8777681.png)
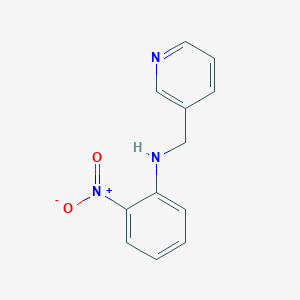


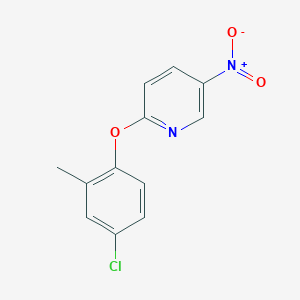
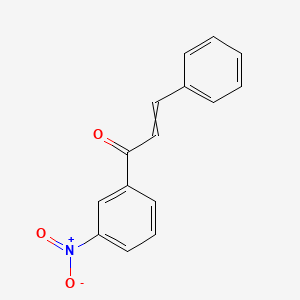
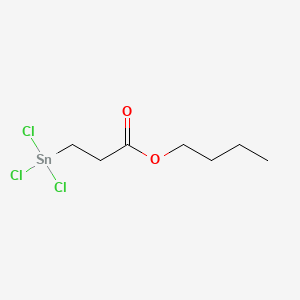
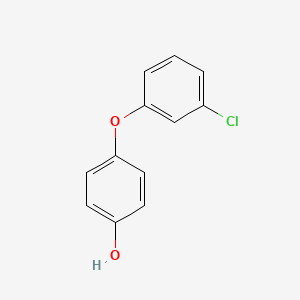
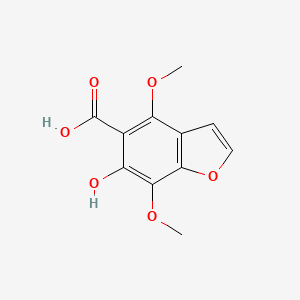
![1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)-](/img/structure/B8777756.png)
